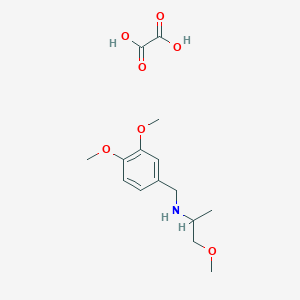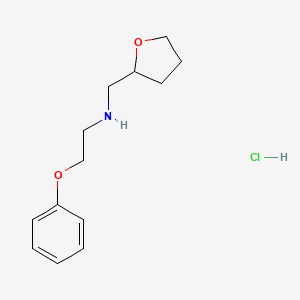![molecular formula C10H20ClN B3077487 [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride CAS No. 1048640-67-0](/img/structure/B3077487.png)
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride
Übersicht
Beschreibung
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride: is an organic compound with the molecular formula C10H20ClN It is a hydrochloride salt of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine, which is characterized by a cyclohexene ring attached to an ethylamine group
Wirkmechanismus
Mode of Action
It has been employed as a substrate for allylic hydroxylation reactions . This suggests that it may interact with its targets through a hydroxylation mechanism, leading to changes in the targets’ function or activity.
Biochemical Pathways
Its use in allylic hydroxylation reactions suggests that it may be involved in pathways related to hydroxylation . Hydroxylation is a critical process in various biochemical pathways, including the metabolism of drugs and toxins, and the synthesis of important biomolecules.
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
Given its use in allylic hydroxylation reactions, it may induce structural changes in its targets, potentially altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride typically involves the reduction of 2-phenylethylamine with lithium in the presence of a primary or secondary aliphatic alkylamine . Another method involves a five-step continuous flow synthesis starting from cyclohexanone, which includes several chemical transformations and in-line separation without intermediate purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the continuous flow synthesis method mentioned above is promising for large-scale production due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Substitution reactions may occur, particularly involving the amine group, but detailed conditions and reagents are not specified in the available literature.
Common Reagents and Conditions:
Lithium: Used in reduction reactions.
Alkylamines: Serve as solvents or reactants in reduction processes.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, such as reduced or substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride is used as an intermediate in the synthesis of various pharmacologically active compounds, including morphinans .
Biology and Medicine: This compound is significant in the development of pharmaceuticals, particularly as an intermediate in the synthesis of dextromethorphan, a cough suppressant .
Industry: In the industrial sector, this compound’s synthesis and applications are primarily focused on pharmaceutical manufacturing due to its role as an intermediate in drug synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Phenylethylamine: A precursor in the synthesis of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride.
Cyclohexanone: Used as a starting material in the continuous flow synthesis.
Uniqueness: The uniqueness of this compound lies in its structural properties, which make it a valuable intermediate in the synthesis of pharmacologically active compounds. Its ability to undergo various chemical transformations efficiently in continuous flow synthesis highlights its industrial significance .
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h6,11H,2-5,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYMHIWHKBUUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077421.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)
![Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B3077429.png)

![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)


amine hydrochloride](/img/structure/B3077478.png)
amine hydrochloride](/img/structure/B3077494.png)



